molecular formula C16H19N3O4S.3H2O<br>C16H25N3O7S B1667259 Ampicillin trihydrate CAS No. 7177-48-2

Ampicillin trihydrate

Cat. No.: B1667259
CAS No.: 7177-48-2
M. Wt: 403.5 g/mol
InChI Key: RXDALBZNGVATNY-CWLIKTDRSA-N
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Mechanism of Action

Target of Action

Ampicillin trihydrate, also known as Aminobenzylpenicillin trihydrate, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Ampicillin .

Mode of Action

Ampicillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding disrupts the cross-linking of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . The disruption in cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

The action of Ampicillin on PBPs affects the biochemical pathway of bacterial cell wall synthesis. The inhibition of PBPs prevents the proper formation of peptidoglycan cross-links, leading to a weak cell wall that cannot withstand the internal osmotic pressure of the bacterium . This results in cell lysis and the eventual death of the bacterium .

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to most other penicillin drugs . It is predominantly found in ionized form in plasma . After absorption from the site of administration, Ampicillin is widely distributed in extracellular body fluids . The trihydrate salt is less water-soluble than the sodium salt, and aqueous suspensions of the trihydrate salt can be administered intramuscularly or subcutaneously .

Result of Action

The primary result of Ampicillin’s action is the lysis and death of bacterial cells due to the disruption of cell wall synthesis . This makes Ampicillin effective against a variety of infections caused by gram-positive and gram-negative bacteria, as well as some anaerobes .

Action Environment

The action of Ampicillin can be influenced by various environmental factors. For instance, the pH level can affect the ionization and, therefore, the absorption of the drug . Additionally, the presence of food in the stomach can impact the absorption of orally administered Ampicillin . The efficacy of Ampicillin can also be affected by the presence of beta-lactamase-producing bacteria, which can inactivate Ampicillin .

Biochemical Analysis

Biochemical Properties

Ampicillin trihydrate functions by binding to specific proteins called Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . This binding prevents the cross-linking of peptidoglycan chains, essential components of the cell wall, resulting in weakened cell walls and eventual lysis of bacteria .

Cellular Effects

This compound exerts its effects on various types of cells and cellular processes. It is clinically effective not only against the gram-positive organisms usually susceptible to penicillin G but also against a variety of gram-negative organisms . It is stable in the presence of gastric acid and is well absorbed from the gastrointestinal tract .

Molecular Mechanism

The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to penicillin binding proteins (PBPs) . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Temporal Effects in Laboratory Settings

The administration of a 500 mg dose of this compound results in an average peak blood serum level of approximately 3.0 mcg/mL . The drug is chemically stable and its potential use in formulating a sustained-release intramuscular dosage has been studied .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in the treatment of Listeriosis in camelids and small ruminants, a dosage of 10-20mg/kg is administered intravenously or intramuscularly .

Metabolic Pathways

This compound is primarily excreted in the urine . Its excretion can be delayed by concurrent administration of probenecid which inhibits the renal tubular secretion of this compound .

Transport and Distribution

This compound is distributed widely through the plasma, and can cross the blood-brain barrier when meninges are inflamed . It does not penetrate abscesses or sites of tissue necrosis well .

Subcellular Localization

As a small molecule, this compound does not have a specific subcellular localization. It is able to cross the bacterial cell wall and exert its effects by binding to PBPs within the bacterial cell .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2/t9-,10-,11+,14-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDALBZNGVATNY-CWLIKTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S.3H2O, C16H25N3O7S
Record name AMPICILLIN TRIHYDRATE
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Source PubChem
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Related CAS

69-53-4 (Parent)
Record name Ampicillin trihydrate
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DSSTOX Substance ID

DTXSID9020083
Record name Ampicillin trihydrate
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Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ampicillin trihydrate is an odorless white microcrystalline powder with a bitter taste. A 0.25% solution in water has a pH of 3.5 to 5.5. (NTP, 1992)
Record name AMPICILLIN TRIHYDRATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Solubility

1 to 10 mg/mL at 70 °F (NTP, 1992)
Record name AMPICILLIN TRIHYDRATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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CAS No.

7177-48-2
Record name AMPICILLIN TRIHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19817
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ampicillin trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicillin trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPICILLIN TRIHYDRATE
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Melting Point

388 to 392 °F (decomposes) (NTP, 1992)
Record name AMPICILLIN TRIHYDRATE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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